
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the piperidine ring: This step might involve the reaction of the quinoline derivative with piperidine under basic conditions.
Formation of the enone system: This can be done through aldol condensation reactions involving appropriate aldehydes and ketones.
Amidation: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride or benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the enone system, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the enone system or the quinoline ring, using reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom in the compound can be a site for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or the enone system.
Reduction: Reduced forms of the enone system or the quinoline ring.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure might be useful in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Biochemistry: It might be used as a probe to study biochemical pathways or as a tool in molecular biology experiments.
Industry
Pharmaceuticals: Use in the synthesis of complex drug molecules or as an intermediate in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The quinoline ring might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
(Z)-N-(1-Chloro-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness
Functional Groups: The presence of both a quinoline ring and a piperidine ring in the same molecule is relatively unique and can confer specific properties.
Bioactivity: The combination of these functional groups might result in unique bioactive properties, making the compound a valuable candidate for drug development.
Properties
Molecular Formula |
C24H22ClN3O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[(Z)-1-chloro-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H22ClN3O2/c25-21(19-15-18-11-5-6-12-20(18)26-16-19)22(24(30)28-13-7-2-8-14-28)27-23(29)17-9-3-1-4-10-17/h1,3-6,9-12,15-16H,2,7-8,13-14H2,(H,27,29)/b22-21- |
InChI Key |
YSVYREFSEAGCCE-DQRAZIAOSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC3=CC=CC=C3N=C2)/Cl)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC3=CC=CC=C3N=C2)Cl)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




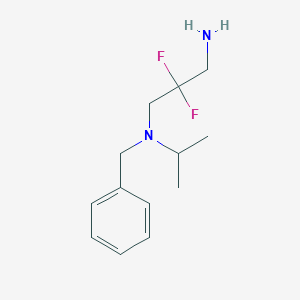
![Ethyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13161067.png)
![5-[Bis(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13161070.png)
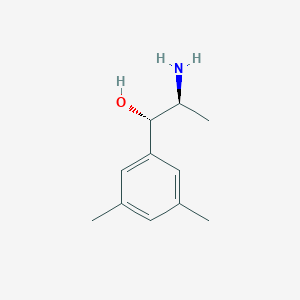
![6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13161094.png)
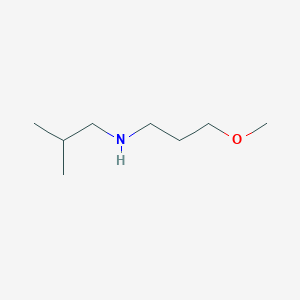

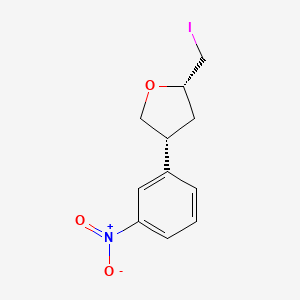
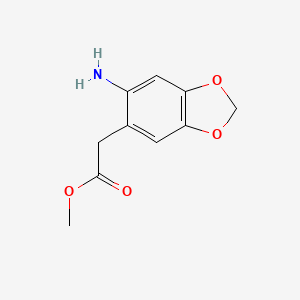
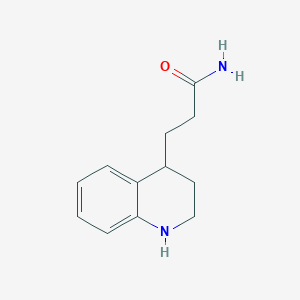
![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)
